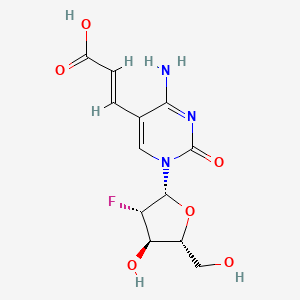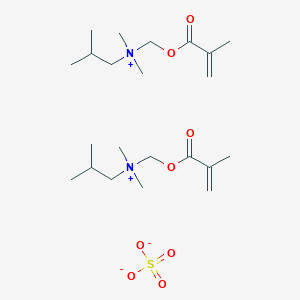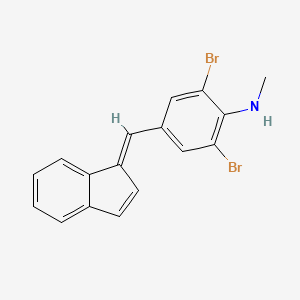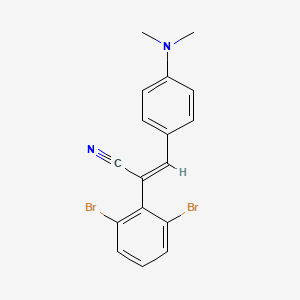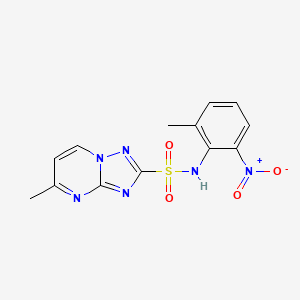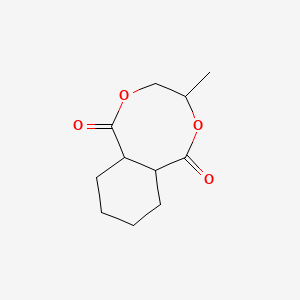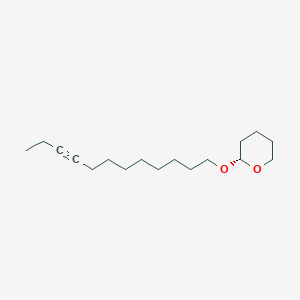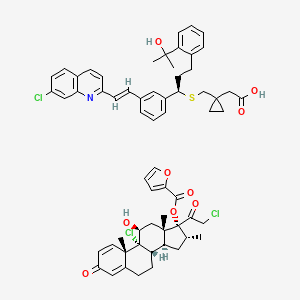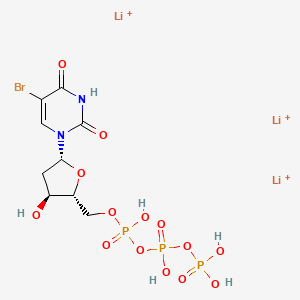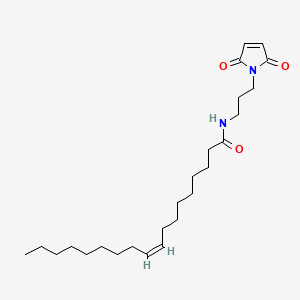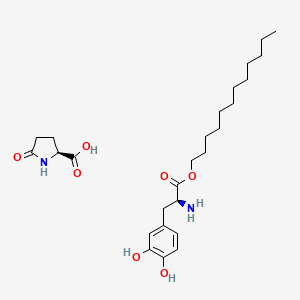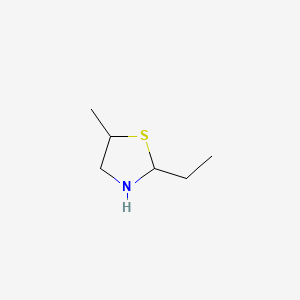
2-Ethyl-5-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methylthiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylthiazolidine typically involves the reaction of ethylamine with 2-methylthioformaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts to improve yield and selectivity. Common catalysts include Lewis acids and transition metal complexes. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures .
化学反応の分析
Types of Reactions: 2-Ethyl-5-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidines.
科学的研究の応用
2-Ethyl-5-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Ethyl-5-methylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate enzyme activity and cellular processes. The compound can also interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biomolecules .
類似化合物との比較
Thiazolidine: The parent compound with similar biological activities.
2-Methylthiazolidine: A derivative with a methyl group at the 2-position.
5-Ethylthiazolidine: A derivative with an ethyl group at the 5-position.
Uniqueness: 2-Ethyl-5-methylthiazolidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its pharmacokinetic properties and make it a valuable compound for drug development .
特性
CAS番号 |
81829-67-6 |
|---|---|
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC名 |
2-ethyl-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-3-6-7-4-5(2)8-6/h5-7H,3-4H2,1-2H3 |
InChIキー |
YYXQNUGASKDYMD-UHFFFAOYSA-N |
正規SMILES |
CCC1NCC(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


